4-Ethyl-3-fluorophenylboronic acid
Overview
Description
4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2. This compound is part of the broader class of phenylboronic acids, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both ethyl and fluorine substituents on the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Ethyl-3-fluorophenylboronic acid is a type of organoboron compound . The primary targets of this compound are often associated with the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest potential bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry and pharmaceutical research .
Action Environment
The action of this compound is influenced by various environmental factors. The compound is generally environmentally benign, suggesting that it can maintain its stability and efficacy under a range of environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethyl-3-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-fluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Major Products:
Suzuki-Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the aryl or vinyl halide.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
4-Ethyl-3-fluorophenylboronic acid is utilized in various scientific research applications, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Comparison: 4-Ethyl-3-fluorophenylboronic acid is unique due to the presence of both ethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more suitable for specific applications compared to its analogs. For example, the ethyl group can influence the reactivity and selectivity of the compound in cross-coupling reactions, while the fluorine atom can enhance the compound’s stability and biological activity .
Properties
IUPAC Name |
(4-ethyl-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYKIKQGUYJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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